![molecular formula C10H13N4O5P B3286653 Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]- CAS No. 832127-77-2](/img/structure/B3286653.png)
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-
Overview
Description
“Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Chemical Reactions Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves cascade imination, Buchwald–Hartwig cross coupling, and cycloaddition reactions . The starting materials include readily available β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils .Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines involves interaction with different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
The future directions in the research of “Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-” and related compounds involve the design of new selective, effective, and safe anticancer agents . This will be facilitated by a better understanding of their structure–activity relationship and mechanism of action .
properties
IUPAC Name |
diethyl (4-oxopyrido[2,3-d]triazin-3-yl) phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O5P/c1-3-17-20(16,18-4-2)19-14-10(15)8-6-5-7-11-9(8)12-13-14/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFDDIITZEZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=C(N=CC=C2)N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741209 | |
Record name | 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]- | |
CAS RN |
832127-77-2 | |
Record name | 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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